molecular formula C23H22N4O3S B357624 2-[(5,5-dimethyl-6,17-dioxa-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,8,11(16),12,14-hexaen-15-yl)sulfanyl]-N-(4-methylphenyl)acetamide CAS No. 896828-71-0

2-[(5,5-dimethyl-6,17-dioxa-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,8,11(16),12,14-hexaen-15-yl)sulfanyl]-N-(4-methylphenyl)acetamide

Cat. No.: B357624
CAS No.: 896828-71-0
M. Wt: 434.5g/mol
InChI Key: MJUDGTXNGAMCTJ-UHFFFAOYSA-N
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Description

2-[(8,8-dimethyl-7,10-dihydro-8H-pyrano[3’‘,4’‘:5’,6’]pyrido[3’,2’:4,5]furo[3,2-d]pyrimidin-4-yl)sulfanyl]-N-(4-methylphenyl)acetamide is a complex organic compound with a unique structure that combines multiple fused rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(8,8-dimethyl-7,10-dihydro-8H-pyrano[3’‘,4’‘:5’,6’]pyrido[3’,2’:4,5]furo[3,2-d]pyrimidin-4-yl)sulfanyl]-N-(4-methylphenyl)acetamide typically involves multi-step organic synthesis. The process begins with the preparation of the core pyrano[3’‘,4’‘:5’,6’]pyrido[3’,2’:4,5]furo[3,2-d]pyrimidine structure, followed by the introduction of the sulfanyl and acetamide groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring consistent quality control, and implementing efficient purification techniques. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(8,8-dimethyl-7,10-dihydro-8H-pyrano[3’‘,4’‘:5’,6’]pyrido[3’,2’:4,5]furo[3,2-d]pyrimidin-4-yl)sulfanyl]-N-(4-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to structurally diverse compounds.

Scientific Research Applications

2-[(8,8-dimethyl-7,10-dihydro-8H-pyrano[3’‘,4’‘:5’,6’]pyrido[3’,2’:4,5]furo[3,2-d]pyrimidin-4-yl)sulfanyl]-N-(4-methylphenyl)acetamide has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as drug development for various diseases.

    Industry: It is explored for its use in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 2-[(8,8-dimethyl-7,10-dihydro-8H-pyrano[3’‘,4’‘:5’,6’]pyrido[3’,2’:4,5]furo[3,2-d]pyrimidin-4-yl)sulfanyl]-N-(4-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    8,8-dimethyl-7,10-dihydro-8H-pyrano[3’‘,4’‘5’,6’]pyrido[3’,2’4,5]furo[3,2-d]pyrimidine: A structurally related compound with similar core structure but different functional groups.

    N-(4-methylphenyl)acetamide: A simpler compound with a similar acetamide group but lacking the complex fused ring system.

Uniqueness

2-[(8,8-dimethyl-7,10-dihydro-8H-pyrano[3’‘,4’‘:5’,6’]pyrido[3’,2’:4,5]furo[3,2-d]pyrimidin-4-yl)sulfanyl]-N-(4-methylphenyl)acetamide is unique due to its intricate fused ring system and the presence of both sulfanyl and acetamide functional groups. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

CAS No.

896828-71-0

Molecular Formula

C23H22N4O3S

Molecular Weight

434.5g/mol

IUPAC Name

2-[(5,5-dimethyl-6,17-dioxa-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,8,11(16),12,14-hexaen-15-yl)sulfanyl]-N-(4-methylphenyl)acetamide

InChI

InChI=1S/C23H22N4O3S/c1-13-4-6-15(7-5-13)26-18(28)11-31-22-20-19(24-12-25-22)16-8-14-10-29-23(2,3)9-17(14)27-21(16)30-20/h4-8,12H,9-11H2,1-3H3,(H,26,28)

InChI Key

MJUDGTXNGAMCTJ-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=NC=NC3=C2OC4=C3C=C5COC(CC5=N4)(C)C

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=NC=NC3=C2OC4=C3C=C5COC(CC5=N4)(C)C

Origin of Product

United States

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